Fmoc-D-Dab-OH

Peptide Synthesis Analytical Quality Control SPPS

Fmoc-D-Dab-OH delivers the D-enantiomer of 2,4-diaminobutyric acid—a non-proteinogenic diamino acid for introducing a positively charged, conformationally constrained residue into peptide sequences. Unlike L-Dab (≥20-fold more potent at GABA transporters), D-Dab confers proteolytic resistance essential for antimicrobial peptides targeting Gram-negative pathogens. Two amino groups enable orthogonal protection (Fmoc/Boc/Alloc) for site-specific cyclization and stable β-turn conformations. Enantiomer choice directly determines bioactivity, stability, and therapeutic outcome.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 201484-12-0
Cat. No. B557083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dab-OH
CAS201484-12-0
Synonyms201484-12-0; Fmoc-D-Dab-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoicacid; FMOC-D-DAB(Z)-OH; CTK8C5144; MolPort-006-705-640; ZINC2560722; (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicAcid; 0338AB; ANW-74343; N-a-Fmoc-D-2,4-diaminobutyricacid; RTR-009381; AJ-40633; AK-61237; AN-30179; (R)-2-(Fmoc-amino)-4-aminobutanoicacid; TR-009381; FT-0679764; I04-1228; (2R)-4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC[NH3+])C(=O)[O-]
InChIInChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
InChIKeyZZDRDGKSMGGBDI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Dab-OH (CAS 201484-12-0): A Chiral Building Block for Solid‑Phase Peptide Synthesis


Fmoc‑D‑Dab‑OH is the 9‑fluorenylmethyloxycarbonyl (Fmoc)‑protected derivative of D‑2,4‑diaminobutyric acid, a non‑proteinogenic diamino acid . The compound supplies the D‑enantiomer of Dab, an amino acid that carries two amino groups at positions α and γ of a four‑carbon backbone. In solid‑phase peptide synthesis (SPPS) it serves as a key building block for the site‑specific introduction of a positively charged, conformationally constrained residue into therapeutic and antimicrobial peptide candidates .

Why Fmoc‑D‑Dab‑OH Cannot Be Simply Replaced by Its L‑Enantiomer or Other Diamino Acids


The D‑enantiomer of 2,4‑diaminobutyric acid is not functionally equivalent to its L‑counterpart. Stereochemistry dictates both biological activity and proteolytic susceptibility: the S(+)‑isomer (L‑Dab) is at least 20‑fold more potent than the R(–)‑isomer (D‑Dab) as an inhibitor of sodium‑dependent GABA uptake [1]. Moreover, peptides containing D‑amino acid residues often exhibit enhanced resistance to endogenous proteases, a property that directly influences in vivo half‑life and therapeutic utility [2]. Substituting Fmoc‑L‑Dab‑OH for Fmoc‑D‑Dab‑OH therefore risks altering the intended bioactivity or stability profile of the final peptide, while replacing the Dab backbone with a shorter Dap (2,3‑diaminopropionic acid) changes the spatial arrangement of the two amino groups and may disrupt essential intramolecular interactions [3].

Quantitative Differentiation of Fmoc‑D‑Dab‑OH Against Closest Analogs


Purity Specification Advantage: ChemImpex Fmoc‑D‑Dab‑OH Offers ≥99% HPLC Purity

The Fmoc‑D‑Dab‑OH product from ChemImpex (Catalog 06308) is specified at ≥99% purity by HPLC . This exceeds the typical purity level of comparable offerings from alternative suppliers, where the same compound is listed at 98% (AKSci) or 96% (Sigma‑Aldrich/Ambeed) . Higher purity reduces the likelihood of racemization side‑products and improves coupling efficiency in automated SPPS protocols.

Peptide Synthesis Analytical Quality Control SPPS

Enantiomeric Integrity: Optical Rotation Distinguishes D‑Dab from L‑Dab

Fmoc‑D‑Dab‑OH (ChemImpex) displays a specific optical rotation [α]D20 = +13.0° to +16.0° (c=1, MeOH/1N HCl) . The corresponding L‑enantiomer, Fmoc‑L‑Dab‑OH, would exhibit a negative rotation of comparable magnitude [1]. This measurable difference provides a direct quality control metric to confirm enantiomeric purity and to ensure that the correct stereoisomer is being employed in synthesis.

Chiral Purity Stereochemistry Quality Control

Biological Activity Divergence: D‑Dab Is 20‑Fold Less Potent at GABA Uptake Inhibition than L‑Dab

In a direct comparative study using rat brain slices, the S(+)‑isomer (L‑Dab) was at least 20 times more potent than the R(–)‑isomer (D‑Dab) at inhibiting sodium‑dependent uptake of 4‑aminobutyric acid (GABA) [1]. Both isomers showed equal potency for sodium‑independent GABA binding, indicating that the stereospecific difference is confined to the active transport process.

Neuropeptide Pharmacology GABA Transporter Stereospecificity

Proteolytic Stability Advantage Inferred for D‑Dab‑Containing Peptides

Although no study directly measures the stability of Fmoc‑D‑Dab‑OH itself, a 2020 investigation demonstrated that substituting L‑amino acids with D‑amino acids in antimicrobial peptides significantly enhanced resistance to trypsin, plasma proteases, and bacterial proteases [1]. For example, the derivative DP06, which contained D‑lysine and D‑arginine replacements, exhibited remarkable stability in vitro.

Protease Resistance Peptide Stability Therapeutic Peptides

High‑Value Use Cases for Fmoc‑D‑Dab‑OH (CAS 201484-12-0) in Peptide Discovery and Manufacturing


Synthesis of Protease‑Resistant Antimicrobial Peptides (AMPs)

Fmoc‑D‑Dab‑OH is employed in SPPS to introduce D‑2,4‑diaminobutyric acid residues into AMP sequences. As demonstrated by the class‑level stability data [1], the D‑configuration contributes to resistance against trypsin and plasma proteases, thereby improving the peptide's survival in biological media. This is especially relevant for candidates targeting Pseudomonas aeruginosa or other Gram‑negative pathogens where D‑amino acid incorporation has been validated.

Construction of Conformationally Constrained Cyclic Peptides

The two amino groups of D‑Dab enable orthogonal protection strategies (e.g., Fmoc on α‑amine, Boc or Alloc on γ‑amine), allowing site‑specific cyclization. Cyclic peptides built with D‑Dab often adopt stable β‑turn conformations that mimic natural hormone structures, as seen in somatostatin analogs where D‑Dab contributes to receptor‑binding rigidity .

Neuropeptide Analogues Targeting GABAergic Systems

Given the 20‑fold difference in GABA uptake inhibition between L‑ and D‑Dab [2], Fmoc‑D‑Dab‑OH is the required building block for designing peptides that must avoid strong GABA‑transporter interaction. Conversely, if potent inhibition is desired, the L‑enantiomer would be selected; this stark stereochemical distinction guides procurement decisions for neuroscience‑focused peptide libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Dab-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.